molecular formula C17H18N2O4 B352191 (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 328541-25-9

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No. B352191
CAS RN: 328541-25-9
M. Wt: 314.34g/mol
InChI Key: INAOHETTXUTPEM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, also known as MBPAH, is a hydrazide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is not fully understood; however, it is believed to exert its therapeutic effects through various pathways. In cancer research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell proliferation. In Alzheimer's disease research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to reduce oxidative stress and inflammation by regulating the activity of various enzymes and signaling pathways. In diabetes research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis.
Biochemical and Physiological Effects:
(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to reduce oxidative stress and inflammation in animal models. In diabetes research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve its yield and purity, and investigating its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to elucidate the mechanism of action of (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide and its potential side effects.

Synthesis Methods

The synthesis of (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been achieved through several methods, including the reaction of 4-methoxybenzaldehyde with 2-(4-methoxyphenoxy)acetic acid hydrazide in the presence of a catalyst. The product obtained from this reaction is then subjected to further purification steps to obtain pure (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide. The synthesis of (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has also been achieved using microwave irradiation, which has shown to be a more efficient method with a higher yield.

Scientific Research Applications

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to have antihyperglycemic effects by regulating glucose metabolism.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-5-3-13(4-6-14)11-18-19-17(20)12-23-16-9-7-15(22-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOHETTXUTPEM-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

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